Mayzent - 2768181-14-0

Mayzent

Catalog Number: EVT-10894650
CAS Number: 2768181-14-0
Molecular Formula: C29H35F3N2O3
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siponimod, also known as Mayzent, by Novartis, is a new drug formulated for the management of Multiple Sclerosis (MS). It was approved by the FDA on March 26, 2019 and by Health Canada on February 20, 2020. This drug is considered a sphingosine-1-phosphate (S1P) receptor modulator and is thought to play a role in suppressing the central nervous system inflammation that is associated with MS. Multiple Sclerosis (MS) is an autoimmune disease of the central nervous system that is chronic and inflammatory, disrupting communication between the brain and other parts of the body. Most patients diagnosed with this illness experience their initial disease symptoms between the age of 20 to 40, often the most productive years of life. Symptoms may include but are not limited to fatigue, gait changes, bowel or bladder dysfunction, abnormal muscle twitching, vision disturbance, and depressing or mood swings. MS is one of the most common causes of neurological disability in young adults and is found to occur more frequently in women than in men.
Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Siponimod is an orally bioavailable sphingosine 1-phosphate (S1P) receptor modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, siponimod targets and binds to S1P receptors 1 and 5 on lymphocytes. This prevents the egress of lymphocytes from lymph nodes, thereby reducing both the number of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues, such as the central nervous system (CNS). This prevents lymphocyte-mediated immune response and may reduce inflammation. S1P plays a key role in lymphocyte migration from lymphoid tissues. Siponimod does not target S1P receptor 3, the activation of which may be responsible for adverse effects such as bradycardia associated with other S1P receptor modulators.
Overview

Mayzent is a pharmaceutical product containing the active substance siponimod, primarily indicated for the treatment of adults with secondary progressive multiple sclerosis (MS) exhibiting active disease. This condition is characterized by relapses or inflammation visible in imaging studies. Siponimod functions by modulating sphingosine-1-phosphate receptors, thereby inhibiting the migration of lymphocytes to the central nervous system, which helps reduce the inflammatory damage associated with MS .

Source and Classification

Siponimod was developed by Novartis Pharmaceuticals and received approval from regulatory authorities, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for its therapeutic use in MS. It is classified as a sphingosine-1-phosphate receptor modulator, which positions it alongside other immunomodulatory therapies for MS .

Synthesis Analysis

The synthesis of siponimod involves several complex chemical reactions, starting from specific precursor compounds. The manufacturing process is designed to yield a stable crystalline form of siponimod, which is critical for its efficacy and safety. Key steps in the synthesis include:

  • Starting Materials: The synthesis begins with carefully selected chemical precursors that undergo multiple reactions to form siponimod.
  • Critical Steps: The process includes critical intermediates that must be controlled to ensure purity and consistency in the final product.
  • Analytical Techniques: Various analytical methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized compound and confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of siponimod can be described as follows:

  • Chemical Formula: C21_{21}H30_{30}N2_{2}O3_{3}P
  • Molecular Weight: Approximately 394.46 g/mol
  • Structural Features: Siponimod contains a phosphonic acid moiety, which is integral to its mechanism of action at the sphingosine-1-phosphate receptors.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography, which provides insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Siponimod undergoes various chemical reactions during its synthesis, including:

  • Condensation Reactions: These reactions form key bonds between different molecular fragments.
  • Hydrolysis: Certain steps involve hydrolysis, which may affect the stability of intermediates.
  • Purification Processes: After synthesis, purification methods such as recrystallization are applied to isolate siponimod from unreacted materials and by-products.

These reactions are crucial for achieving high yields and maintaining the integrity of siponimod as a therapeutic agent .

Mechanism of Action

Siponimod acts primarily through selective modulation of sphingosine-1-phosphate receptors. Its mechanism can be summarized as follows:

  1. Receptor Binding: Siponimod binds to sphingosine-1-phosphate receptors on lymphocytes.
  2. Inhibition of Lymphocyte Egress: This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their availability to migrate into the central nervous system.
  3. Reduction of Inflammation: By limiting lymphocyte infiltration, siponimod decreases inflammatory processes that contribute to neuronal damage in multiple sclerosis.

Clinical studies have demonstrated that siponimod effectively delays disease progression in patients with active secondary progressive MS compared to placebo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mayzent is available as film-coated tablets.
  • Solubility: Siponimod exhibits limited solubility in water but is soluble in organic solvents.

Chemical Properties

  • Stability: The compound is stable under controlled conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The drug's solubility can be affected by the pH of the dissolution medium, which is relevant for its formulation .
Applications

Mayzent is primarily used in clinical settings for managing secondary progressive multiple sclerosis. Its applications extend beyond symptomatic relief; it aims to modify disease progression by targeting underlying immunological mechanisms. Research continues into its potential uses in other forms of multiple sclerosis and related autoimmune conditions, highlighting its importance in therapeutic strategies against neuroinflammatory diseases .

Introduction to Siponimod as a Therapeutic Agent

Role of Sphingosine-1-Phosphate Receptor Modulation in Neuroinflammatory Disorders

Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors (S1PR1–S1PR5) that regulate immune cell trafficking, vascular integrity, and neural cell function. In multiple sclerosis, dysregulated S1P signaling enables pathogenic lymphocytes to infiltrate the central nervous system (CNS), driving neuroinflammation, demyelination, and neurodegeneration [2] [5]. Siponimod (Mayzent®) is a selective S1P receptor modulator with high-affinity binding to S1PR1 and S1PR5 (half-maximal effective concentrations: 0.39 nmol/L and 0.98 nmol/L, respectively). It acts as a functional antagonist by inducing receptor internalization and degradation, thereby inhibiting lymphocyte egress from lymph nodes [2] [4].

Mechanistic Specificity:

  • Peripheral Immunomodulation: Siponimod sequesters CCR7+ T and B cells in lymphoid tissues, reducing circulating lymphocytes by 70–80% within 4–6 hours [2] [10]. This limits CNS infiltration of pro-inflammatory cells, correlating with reduced gadolinium-enhancing lesions in clinical trials [1] [6].
  • Central Neuroprotection: S1PR1 on astrocytes and S1PR5 on oligodendrocytes mediate direct CNS effects. Preclinical studies demonstrate siponimod attenuates microglial activation, reduces pro-inflammatory cytokines (TNFα, IL-6), and preserves parvalbumin-positive interneurons to counteract excitotoxicity [5] [9]. In models of experimental autoimmune encephalomyelitis, siponimod promoted remyelination of optic nerves via S1PR5 agonism [5] [9].

Table 1: S1P Receptor Subtype Selectivity and Functional Roles

ReceptorSiponimod Binding AffinityPrimary Cellular ExpressionBiological Function
S1PR10.39 nmol/LLymphocytes, AstrocytesLymphocyte egress, BBB stabilization
S1PR50.98 nmol/LOligodendrocytes, NeuronsOligodendrocyte survival, remyelination
S1PR2>10,000 nmol/LEndothelial cellsNot targeted by siponimod
S1PR3>1,000 nmol/LCardiomyocytesAvoided to prevent bradycardia

Historical Development of Siponimod: From Discovery to Clinical Approval

The development of siponimod originated from efforts to optimize first-generation S1P modulators. Fingolimod (FTY720), a non-selective S1PR modulator approved in 2010, demonstrated efficacy in relapsing-remitting multiple sclerosis but posed cardiovascular risks linked to S1PR3 activation [1] [5]. Siponimod (BAF312) was engineered as an S1PR3-sparing compound through structural modifications of an alkoxyimino derivative scaffold, enhancing selectivity for S1PR1/S1PR5 [2] [5].

Key Developmental Milestones:

  • Preclinical Optimization: Rodent studies confirmed siponimod’s 30-fold lower affinity for S1PR3 than fingolimod, minimizing cardiac effects [5]. It exhibited a shorter elimination half-life (30 hours) and did not require phosphorylation for activation, enabling rapid dose titration [4] [10].
  • Phase II Trials (BOLD): This dose-finding study (N=297) established 2 mg/day as the optimal dose for relapsing-remitting multiple sclerosis, reducing gadolinium-enhancing lesions by 80% versus placebo [6] [10].
  • Phase III EXPAND Trial: A landmark study (N=1,651) in secondary progressive multiple sclerosis demonstrated siponimod’s efficacy in reducing 3-month confirmed disability progression by 21% (p=0.013) and brain atrophy by 23% over 18 months [1] [6]. These data underpinned FDA (2019) and EMA (2020) approvals for active secondary progressive multiple sclerosis [2] [10].

Table 2: Clinical Development Timeline of Siponimod

YearDevelopment PhaseKey Outcomes
2013Phase II (BOLD) Completion80% reduction in new MRI lesions vs. placebo
2018Phase III (EXPAND) Publication21% risk reduction in disability progression
2019FDA ApprovalIndication for active secondary progressive multiple sclerosis
2020EMA ApprovalActive secondary progressive multiple sclerosis indication

Position of Siponimod in the Landscape of Disease-Modifying Therapies for Multiple Sclerosis

Siponimod occupies a unique niche as the first oral therapy specifically validated for active secondary progressive multiple sclerosis—a phase characterized by progressive disability with or without relapses. Its approval addressed an unmet need, as prior disease-modifying therapies showed limited efficacy in secondary progressive multiple sclerosis [3] [6].

Therapeutic Differentiation:

  • Efficacy in Progressive Disease: In the EXPAND trial, siponimod reduced relapse rates by 55% and slowed thalamic atrophy by 24% in secondary progressive multiple sclerosis patients, effects attributed to combined peripheral and central mechanisms [1] [5] [6]. Neurofilament light chain (NfL), a biomarker of neuroaxonal damage, decreased by 5.7% with siponimod versus a 9.2% increase with placebo (p=0.0004) [2] [5].
  • Pharmacogenomic Personalization: Unlike other S1P modulators, siponimod dosing incorporates CYP2C9 genotyping. Patients with CYP2C93/*3 genotypes (poor metabolizers) avoid the drug, while heterozygous patients receive reduced maintenance doses (1 mg vs. 2 mg) [8] [10]. This precision approach minimizes toxicity risks unrelated to efficacy.
  • Comparative Advantages: Versus platform injectables (interferon-β), siponimod offers superior reduction in disability progression (37% risk reduction) and relapse rates (46%) [3] [6]. Compared to other oral therapies (e.g., fingolimod), its S1PR3-sparing design mitigates cardiac risks, and S1PR5 specificity may enhance neuroprotection [5] [9].

Table 3: Positioning Siponimod Among Disease-Modifying Therapies for Secondary Progressive Multiple Sclerosis

Therapy ClassRepresentative AgentsKey Secondary Progressive Multiple Sclerosis Trial OutcomesSiponimod’s Distinction
S1P Receptor ModulatorsFingolimodNegative INSPIRE trial in secondary progressive multiple sclerosisSuperior efficacy in EXPAND; S1PR5 engagement
Monoclonal AntibodiesNatalizumabLimited data in pure progressive diseaseOral administration; broader neuroprotection
ImmunosuppressantsMitoxantroneModest disability reduction; cardiotoxicity concernsFavorable safety profile

Properties

CAS Number

2768181-14-0

Product Name

Mayzent

IUPAC Name

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-

InChI Key

KIHYPELVXPAIDH-APTWKGOFSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.